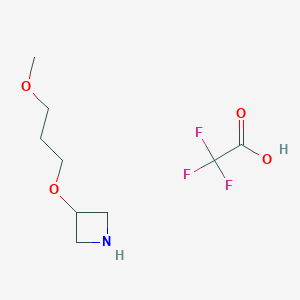
3-(3-Methoxypropoxy)azetidine trifluoroacetate
Overview
Description
“3-(3-Methoxypropoxy)azetidine trifluoroacetate” is a chemical compound with the CAS Number: 1820736-22-8. Its molecular formula is C9H16F3NO4 and it has a molecular weight of 259.23 .
Molecular Structure Analysis
The InChI code for “3-(3-Methoxypropoxy)azetidine trifluoroacetate” is 1S/C7H15NO2.C2HF3O2/c1-9-3-2-4-10-7-5-8-6-7;3-2(4,5)1(6)7/h7-8H,2-6H2,1H3; (H,6,7) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Organic Synthesis
3-(3-Methoxypropoxy)azetidine trifluoroacetate: is a valuable reagent in organic synthesis due to its azetidine core, which is a four-membered nitrogen-containing heterocycle. The ring strain in azetidines makes them reactive intermediates for constructing complex molecules. This compound can be used to introduce azetidine rings into larger molecules, serving as a scaffold for pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, azetidines are known for their presence in bioactive molecules. The unique structure of 3-(3-Methoxypropoxy)azetidine trifluoroacetate allows for its use in the synthesis of compounds with potential therapeutic effects. It could be employed in the development of new antihypertensive drugs or kinase inhibitors, following the footsteps of related azetidine-containing drugs .
Polymer Science
The reactivity of azetidines can be harnessed in polymer science for the creation of novel polymers. The trifluoroacetate group in 3-(3-Methoxypropoxy)azetidine trifluoroacetate could initiate polymerization reactions, leading to materials with unique properties such as high thermal stability or chemical resistance .
Catalysis
Azetidines can act as ligands in catalytic systems due to their nitrogen atom, which can coordinate to metals3-(3-Methoxypropoxy)azetidine trifluoroacetate might find applications in catalysis, where the azetidine ring could stabilize transition states or activate substrates for various chemical transformations .
Drug Discovery
The structural motif of azetidines is a privileged structure in drug discovery3-(3-Methoxypropoxy)azetidine trifluoroacetate could be used as a building block for the synthesis of novel drug candidates, particularly in the exploration of new treatments for diseases where small, nitrogen-containing heterocycles are effective .
Agrochemistry
In agrochemistry, azetidines have been explored for their potential use in the synthesis of herbicides and pesticides3-(3-Methoxypropoxy)azetidine trifluoroacetate could be a precursor for the development of new agrochemicals that target specific pathways in pests or weeds .
Material Science
The incorporation of azetidine rings into materials could lead to the development of advanced materials with enhanced properties3-(3-Methoxypropoxy)azetidine trifluoroacetate might be used to synthesize materials with improved mechanical strength or novel electronic properties .
Environmental Chemistry
Azetidines could be used in environmental chemistry applications, such as the development of sensors or absorbents for pollutants. The functional groups in 3-(3-Methoxypropoxy)azetidine trifluoroacetate could interact with specific environmental contaminants, aiding in their detection or removal .
Safety and Hazards
properties
IUPAC Name |
3-(3-methoxypropoxy)azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.C2HF3O2/c1-9-3-2-4-10-7-5-8-6-7;3-2(4,5)1(6)7/h7-8H,2-6H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQAIEVXGJSKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1CNC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820736-22-8 | |
| Record name | Azetidine, 3-(3-methoxypropoxy)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820736-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412837.png)
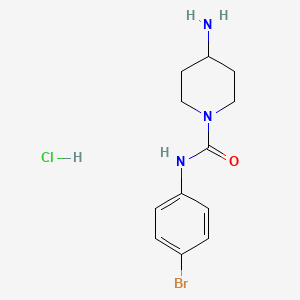
![2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1412839.png)
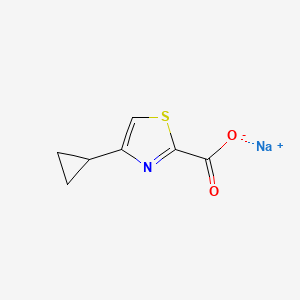
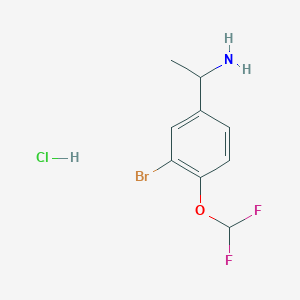
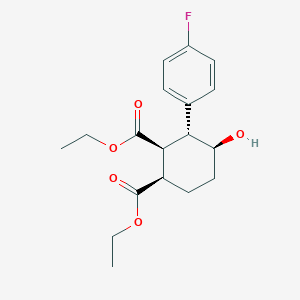
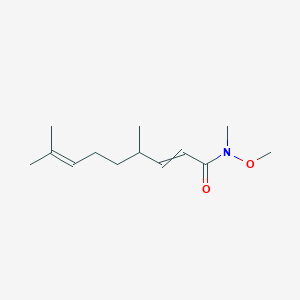
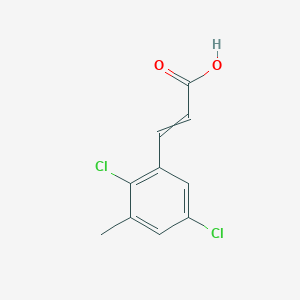
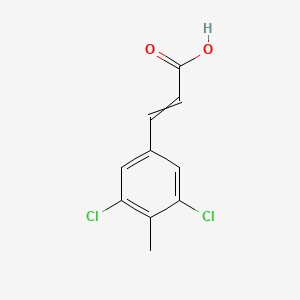

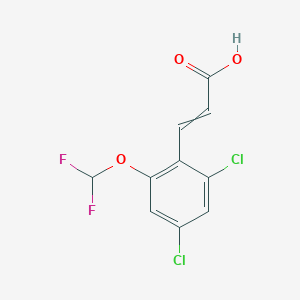

![Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1412857.png)
